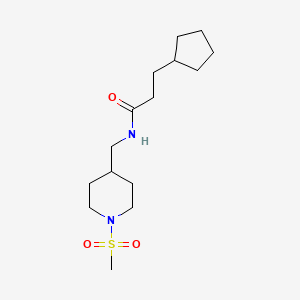

3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide” is complex, with both N atoms, the S atom, and one C atom lying on the reflecting plane. The piperazinium ring adopts a chair conformation .

Chemical Reactions Analysis

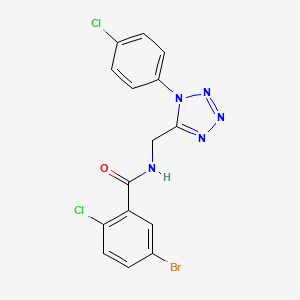

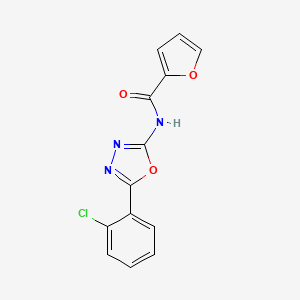

While specific chemical reactions involving “3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide” are not available, there are studies on the chemical modulation of similar compounds . These studies involve the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent, and replacement of the benzimidazol-2-one moiety with urea-like substructures .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research by Vinaya et al. (2009) focused on the synthesis of derivatives similar to the requested compound, demonstrating significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. The study highlighted the influence of substitutions on the antimicrobial efficacy of these compounds, suggesting potential applications in agricultural pest and disease management (Vinaya et al., 2009).

Alzheimer’s Disease Treatment

A series of N-substituted derivatives were synthesized by Rehman et al. (2018) to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease, indicating their potential as therapeutic agents (Rehman et al., 2018).

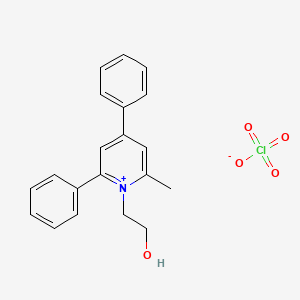

Oxytocin Receptor Imaging

Smith et al. (2013) conducted a study on compound L-368,899, alkylated to generate a selective oxytocin receptor ligand for PET imaging. Although specific uptake in the brain was not clearly distinguishable, the research provides insights into developing imaging agents for neurological studies (Smith et al., 2013).

Phospholipase A2 Inhibition

Oinuma et al. (1991) synthesized a novel series of compounds, including derivatives similar to the requested compound, as potent inhibitors of membrane-bound phospholipase A2. These findings are relevant for cardiovascular disease treatment, demonstrating the compounds' potential in reducing myocardial infarction size (Oinuma et al., 1991).

Insecticide Development

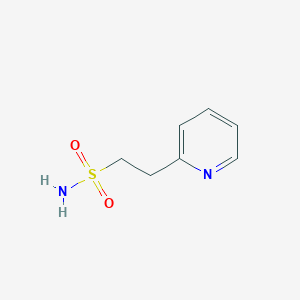

Sparks et al. (2013) and Zhu et al. (2011) discussed the chemistry and mode of action of sulfoxaflor, a novel insecticide targeting sap-feeding pests. These studies highlight the unique action mechanism of sulfoxaflor, distinct from other insecticides, and its effectiveness against resistant insect pests. This research supports the application of similar compounds in developing new, effective insecticides (Sparks et al., 2013); (Zhu et al., 2011).

Mecanismo De Acción

Mode of Action

The specific mode of action of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide Similar compounds have been shown to interact with their targets through various mechanisms, such as oxidative addition and transmetalation

Biochemical Pathways

The biochemical pathways affected by 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide Similar compounds have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide These properties are crucial in determining the bioavailability of the compound

Propiedades

IUPAC Name |

3-cyclopentyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3S/c1-21(19,20)17-10-8-14(9-11-17)12-16-15(18)7-6-13-4-2-3-5-13/h13-14H,2-12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVEVQJZGHKJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2558396.png)

![1-(3,3-Diphenylpropyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2558400.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)

![Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B2558405.png)

![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2558408.png)

![3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2558409.png)